β-Phellandrene
β-Phellandrene
Beta-Phellandrene, also known as b-phellandren or 2-p-menthadiene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Beta-Phellandrene is considered to be a practically insoluble (in water) and relatively neutral molecule. Beta-Phellandrene has been detected in multiple biofluids, such as feces and saliva. Within the cell, Beta-phellandrene is primarily located in the membrane (predicted from logP) and cytoplasm. Beta-Phellandrene is a mint and terpentine tasting compound that can be found in a number of food items such as ginger, dill, lovage, and papaya. This makes Beta-phellandrene a potential biomarker for the consumption of these food products.
Beta-phellandrene is one of a pair of phellandrene cyclic monoterpene double-bond isomers in which one double bond is exocyclic (cf. alpha-phellandrene, where both of them are endoocyclic). It has a role as a plant metabolite.
Beta-phellandrene is one of a pair of phellandrene cyclic monoterpene double-bond isomers in which one double bond is exocyclic (cf. alpha-phellandrene, where both of them are endoocyclic). It has a role as a plant metabolite.
Brand Name:
Vulcanchem
CAS No.:
555-10-2
VCID:
VC0048752
InChI:
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3
SMILES:
CC(C)C1CCC(=C)C=C1
Molecular Formula:
C10H16
Molecular Weight:
136.23 g/mol
β-Phellandrene
CAS No.: 555-10-2
Reference Standards
VCID: VC0048752
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
CAS No. | 555-10-2 |
---|---|
Product Name | β-Phellandrene |
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | 3-methylidene-6-propan-2-ylcyclohexene |
Standard InChI | InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3 |
Standard InChIKey | LFJQCDVYDGGFCH-UHFFFAOYSA-N |
SMILES | CC(C)C1CCC(=C)C=C1 |
Canonical SMILES | CC(C)C1CCC(=C)C=C1 |
Boiling Point | 171.5 °C |
Flash Point | 120 °F. |
Physical Description | Liquid |
Description | Beta-Phellandrene, also known as b-phellandren or 2-p-menthadiene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Beta-Phellandrene is considered to be a practically insoluble (in water) and relatively neutral molecule. Beta-Phellandrene has been detected in multiple biofluids, such as feces and saliva. Within the cell, Beta-phellandrene is primarily located in the membrane (predicted from logP) and cytoplasm. Beta-Phellandrene is a mint and terpentine tasting compound that can be found in a number of food items such as ginger, dill, lovage, and papaya. This makes Beta-phellandrene a potential biomarker for the consumption of these food products. Beta-phellandrene is one of a pair of phellandrene cyclic monoterpene double-bond isomers in which one double bond is exocyclic (cf. alpha-phellandrene, where both of them are endoocyclic). It has a role as a plant metabolite. |
Synonyms | 3-Methylene-6-(1-methylethyl)cyclohexene; p-Mentha-1(7),2-diene; (±)-β-Phellandrene; 3-Isopropyl-6-methylene-1-cyclohexene; 4-Isopropyl-1-methylene-2-cyclohexene; NSC 53044; beta-Phellandrene |
Vapor Density | 4.68 (AIR= 1) |
Vapor Pressure | 1.59 mmHg |
PubChem Compound | 11142 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume